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molecular formula C9H18O B073554 3-Cyclohexylpropan-1-ol CAS No. 1124-63-6

3-Cyclohexylpropan-1-ol

Cat. No. B073554
M. Wt: 142.24 g/mol
InChI Key: CLYAQFSQLQTVNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04220795

Procedure details

Lithium aluminum hydride (24.2 g, 0.64 mole) was slurried into 300 ml of dry ether (distilled from benzophenone ketyl, generated in situ from sodium and benzophenone). The slurry was cooled in an ice-water bath and a solution of 100 g (0.64 mole) of 3-cyclohexylpropionic acid (Bielstein 9:[2]13) in 250 ml of dry ether was slowly added. The resultant mixture was heated to reflux for 1 hr and then cooled in an ice-water bath. Ethyl acetate (100 ml) was slowly added to the mixture. This addition was followed by the addition of 24.2 ml of water, 24.2 ml of 15% aqueous sodium hydroxide solution and 72.6 ml of water. The mixture was filtered and the solvent was removed in vacuo. Distillation of this mixture at reduced pressure resulted in 71.6 g (78.7%) of pure 3-cyclohexylpropan-1-ol having the following physical characteristics:
Quantity
24.2 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
300 mL
Type
solvent
Reaction Step Five
Quantity
24.2 mL
Type
reactant
Reaction Step Six
Name
Quantity
72.6 mL
Type
solvent
Reaction Step Six
Name
Quantity
24.2 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]1([CH2:13][CH2:14][C:15](O)=[O:16])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1.C(OCC)(=O)C.[OH-].[Na+]>CCOCC.O>[CH:7]1([CH2:13][CH2:14][CH2:15][OH:16])[CH2:12][CH2:11][CH2:10][CH2:9][CH2:8]1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
24.2 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
100 g
Type
reactant
Smiles
C1(CCCCC1)CCC(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
CCOCC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
300 mL
Type
solvent
Smiles
CCOCC
Step Six
Name
Quantity
24.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
72.6 mL
Type
solvent
Smiles
O
Name
Quantity
24.2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The slurry was cooled in an ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hr
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice-water bath
ADDITION
Type
ADDITION
Details
This addition
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
DISTILLATION
Type
DISTILLATION
Details
Distillation of this mixture at reduced pressure
CUSTOM
Type
CUSTOM
Details
resulted in 71.6 g (78.7%) of pure 3-cyclohexylpropan-1-ol having the following physical characteristics

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)CCCO

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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